molecular formula C8H11BrN4 B2374938 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide CAS No. 1185439-82-0

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide

Cat. No. B2374938
CAS RN: 1185439-82-0
M. Wt: 243.108
InChI Key: RALFZIAXIQISHJ-UHFFFAOYSA-N
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Description

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is a chemical compound with the CAS Number: 1185439-82-0 . It has a molecular weight of 243.11 . The compound is solid in its physical form .


Molecular Structure Analysis

The molecular structure of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide is represented by the Inchi Code: 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H . The linear formula of this compound is C8 H10 N4 . Br H .


Physical And Chemical Properties Analysis

The compound is solid in its physical form . It has a molecular weight of 243.11 . The Inchi Code representing its molecular structure is 1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7 (8)10-11-12;/h1-4H,5-6,9H2;1H .

Scientific Research Applications

Corrosion Inhibition

2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine hydrobromide has been explored as a corrosion inhibitor. Dahiya et al. (2016) investigated eco-friendly compounds, including 1-Hydroxy 1,2,3-benzotriazole (HOBt), for controlling corrosion of mild steel in acidic medium. Their findings indicated that these compounds are effective corrosion inhibitors, particularly in hydrochloric acid solutions (Dahiya, Lata, Kumar, & Yadav, 2016).

DNA Binding and Nuclease Activity

The compound's derivatives have been studied for DNA binding and nuclease activities. Kumar et al. (2012) synthesized Cu(II) complexes of tridentate ligands, including derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine, and assessed their DNA binding propensity and nuclease activity. These complexes demonstrated significant binding affinity and induced structural changes in DNA (Kumar, Gorai, Santra, Mondal, & Manna, 2012).

Synthesis and Antimicrobial Activity

In the field of medicinal chemistry, derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine have been synthesized and evaluated for antimicrobial and antifungal activities. Pejchal et al. (2015) developed novel compounds from this derivative, which showed comparable or better antibacterial and antifungal efficacy than some standard medications (Pejchal, Pejchalová, & Růžičková, 2015).

Molecular Interactions and Solvent Influence

The influence of temperature and solvents on the molecular interactions of derivatives of 2-(1H-1,2,3-Benzotriazol-1-yl)ethanamine has been a subject of research. Godhani et al. (2019) examined the thermo-acoustical parameters of these derivatives, revealing insights into how solvent and structural modifications affect their thermodynamic properties (Godhani, Mulani, & Mehta, 2019).

Safety and Hazards

For safety information, it’s recommended to refer to the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

2-(benzotriazol-1-yl)ethanamine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N4.BrH/c9-5-6-12-8-4-2-1-3-7(8)10-11-12;/h1-4H,5-6,9H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RALFZIAXIQISHJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=NN2CCN.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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